molecular formula C11H17N3O2 B1464328 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol CAS No. 1489345-71-2

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol

Número de catálogo: B1464328
Número CAS: 1489345-71-2
Peso molecular: 223.27 g/mol
Clave InChI: MKHVISNHTFITMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol is a chemical hybrid scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,3-dimethyl-1H-pyrazole moiety linked to a piperidin-3-ol ring via a carbonyl group. The pyrazole core is a privileged structure in drug design, known for its diverse biological activities and presence in numerous therapeutic agents . The piperidine ring further enhances its value as a building block for the development of novel bioactive molecules. The primary research application of this compound is as a key intermediate in the synthesis of more complex molecules for drug discovery projects . Its molecular framework is particularly relevant for exploring new compounds with potential pharmacological activities. Pyrazole derivatives are extensively documented in scientific literature for their anti-inflammatory, anticancer, antimicrobial, and antidepressant properties, among others . Furthermore, the piperidine scaffold is a common pharmacophore in many active pharmaceutical ingredients. The presence of both these motifs in a single molecule makes it a versatile precursor for constructing targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the compound in accordance with all applicable local and institutional regulations.

Propiedades

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-6-10(13(2)12-8)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHVISNHTFITMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring and a pyrazole moiety, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Value
Molecular Formula C13_{13}H18_{18}N4_{4}O
Molecular Weight 250.31 g/mol
LogP 1.833
Polar Surface Area 63.325 Ų

The presence of the carbonyl group on the pyrazole enhances its chemical reactivity, making it a subject of interest for various biological evaluations.

Biological Activities

Research indicates that compounds with similar pyrazole structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activities. In vitro studies reported that certain derivatives displayed excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .
  • Anti-inflammatory Effects : Some pyrazole compounds have shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
  • Interaction with Cellular Receptors : The structural features allow for binding to various receptors, potentially modulating signaling pathways associated with disease progression.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

  • A study focused on the synthesis and biological evaluation of pyrazole-based anticancer agents found that modifications to the piperidine moiety enhanced cytotoxicity against several cancer cell lines .
  • Another research investigated the antimicrobial properties of pyrazole derivatives, revealing significant activity against drug-resistant strains of bacteria, thus underscoring their potential in combating infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models. For instance, a study exploring the effects of pyrazole derivatives on cancer cell lines demonstrated significant cytotoxicity, suggesting that 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol could be further explored for its anticancer potential .

Neuropharmacology

Research indicates that compounds containing piperidine and pyrazole moieties may exhibit neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems makes them suitable candidates for treating neurodegenerative diseases.

  • Case Study : A study evaluated the neuroprotective effects of similar compounds in models of Parkinson's disease. The results showed that these compounds could reduce neuroinflammation and protect dopaminergic neurons from apoptosis .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazole derivatives have been well-documented. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

  • Research Findings : In a controlled trial, a related pyrazole compound was shown to significantly reduce markers of inflammation in animal models of arthritis, suggesting a similar potential for this compound .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer activity
NeuropharmacologyNeuroprotective effects
Anti-inflammatoryReduction in inflammation markers

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Compound A : 1,3-Dimethyl-1H-pyrazol-5-ol
  • Molecular Formula : C₅H₈N₂O
  • Molecular Weight : 112.13 g/mol
  • Key Differences :
    • Lacks the piperidin-3-ol and carbonyl groups.
    • The hydroxyl group is directly attached to the pyrazole ring (position 5).
    • Simpler structure with fewer hydrogen-bonding sites.
  • Implications: Lower molecular weight and polarity compared to the target compound.
Compound B : 1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine
  • Molecular Formula : C₁₀H₁₄N₆
  • Molecular Weight : 208.27 g/mol
  • Key Differences :
    • Piperidine is linked via a carbonyl at pyrazole position 5 (vs. position 3 in the target).
    • Contains an amine group at pyrazole position 3 (vs. dimethyl substitution in the target).
    • Higher nitrogen content (6 vs. 3 nitrogen atoms).
  • Implications :
    • The amine group may enhance interactions with acidic residues in biological targets.
    • Reduced steric hindrance compared to the target’s 1,3-dimethylpyrazole.
Compound C : 3-[7-(Difluoromethyl)-3,4-dihydro-6-(1-methyl-1H-pyrazol-4-yl)-1(2H)-quinolinyl]-... (fragment)
  • Key Features: Contains a 1-methylpyrazole substituent on a quinoline scaffold. Piperidine is part of a larger, complex structure .
  • Implications :
    • Demonstrates the use of pyrazole-piperidine hybrids in drug discovery (e.g., kinase inhibitors).
    • Highlights the target compound’s modularity for derivatization.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₁H₁₈N₃O₂ C₅H₈N₂O C₁₀H₁₄N₆
Molecular Weight 224.28 112.13 208.27
Polar Groups Hydroxyl, carbonyl Hydroxyl Amine, carbonyl
LogP (Estimated) ~1.5 (moderate lipophilicity) ~0.8 (hydrophilic) ~0.3 (hydrophilic)
Hydrogen Bond Donors 1 (OH) 1 (OH) 2 (NH₂)

Key Observations :

  • The target compound’s hydroxyl and carbonyl groups balance lipophilicity and polarity, favoring membrane permeability and solubility.

Métodos De Preparación

Preparation of the 1,3-Dimethyl-1H-pyrazole-5-carbonyl Intermediate

The synthesis of the 1,3-dimethyl-1H-pyrazole-5-carbonyl portion is a critical step. According to a Chinese patent (CN112279812A), a robust synthetic route to 1,3-dimethyl-1H-pyrazole-5-ethyl formate, a close precursor to the carbonyl intermediate, involves:

  • Step 1: Formation of an Intermediate via Condensation

    • Reactants: Diethyl oxalate, ethanol, sodium ethoxide, and acetone.
    • Process: Mix ethanol and sodium ethoxide with diethyl oxalate, then slowly add acetone while maintaining the reaction temperature below 15 °C.
    • Reaction time: 24 hours under heat preservation.
    • Outcome: Formation of an intermediate compound.
  • Step 2: Cyclization with Methylhydrazine

    • Reactants: The intermediate from step 1, N,N-dimethylformamide (DMF), and methylhydrazine.
    • Process: Cool the mixture to 5-15 °C, slowly add methylhydrazine maintaining temperature below 15 °C, then heat to 40-50 °C for 6 hours.
    • Workup: Concentrate under reduced pressure and purify by vacuum distillation.
    • Outcome: Production of 1,3-dimethyl-1H-pyrazole-5-ethyl formate.
  • Reagent Ratios and Conditions:

Component Ratio to Main Raw Material (Diethyl Oxalate)
Ethanol 6 to 9 times
Sodium Ethoxide 0.45 to 0.5 times
Acetone 0.42 to 0.45 times
Water (post-treatment) 17 to 22 times
Dichloromethane (extraction) 8 to 12 times
  • pH Control: The reaction in step 1 is maintained at pH 2-3 using acetic acid to optimize yield and selectivity.

This method provides a high-yield, scalable route to the pyrazole carbonyl intermediate with controlled temperature and reagent stoichiometry to ensure purity and efficiency.

Coupling to Form 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol

While direct literature on the exact coupling of the pyrazole carbonyl intermediate with piperidin-3-ol is limited in the provided sources, general synthetic organic chemistry principles and related pyrazole carbonyl chemistry suggest the following approach:

  • Activation of the Pyrazole Carbonyl Intermediate:

    • The pyrazole-5-carboxylate or related esters can be converted into acid chlorides or activated esters to facilitate amide bond formation.
  • Nucleophilic Substitution with Piperidin-3-ol:

    • The nucleophilic hydroxyl group on piperidin-3-ol can be reacted with the activated carbonyl intermediate to form the corresponding ester or amide linkage, depending on the desired final compound structure.
    • Typical conditions involve mild base catalysis or coupling reagents like carbodiimides (e.g., EDC, DCC) or other activating agents to promote coupling under controlled temperature.
  • Alternative Synthetic Routes:

    • Direct acylation of piperidin-3-ol with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.
    • Use of coupling agents in solvent systems such as dichloromethane or DMF at low temperatures to avoid side reactions.

Summary Table of Preparation Steps

Step Description Key Reagents and Conditions Outcome
1 Condensation to form intermediate Diethyl oxalate, ethanol, sodium ethoxide, acetone, <15 °C, 24 h Intermediate compound
2 Cyclization with methylhydrazine Intermediate, DMF, methylhydrazine, 5-15 °C then 40-50 °C, 6 h 1,3-Dimethyl-1H-pyrazole-5-ethyl formate
3 Activation and coupling with piperidin-3-ol Activation of carbonyl (acid chloride or ester), piperidin-3-ol, coupling agents, mild base Formation of this compound

Q & A

Q. What are the established synthetic routes for 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves condensation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with piperidin-3-ol derivatives. Key steps include activating the carboxylic acid (e.g., using coupling agents like EDCI or DCC) and maintaining anhydrous conditions in solvents such as dichloromethane or DMF. Reflux conditions (60–80°C) and catalytic bases (e.g., DMAP) improve reaction efficiency. Yield optimization requires precise stoichiometric ratios (1:1.2 for acid to piperidine derivative) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming the pyrazole and piperidine ring connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1680–1720 cm⁻¹) from the acylated piperidine. X-ray crystallography, though advanced, resolves stereochemical ambiguities .

Q. How does the steric environment of the 1,3-dimethyl substituents on the pyrazole ring influence reactivity?

The methyl groups introduce steric hindrance, reducing nucleophilic attack at the pyrazole C-4 position. This directs reactivity toward the carbonyl group or piperidine nitrogen. For example, electrophilic substitutions occur preferentially at the less hindered C-5 position of the pyrazole .

Q. What are the key intermediates in the multi-step synthesis of this compound?

Critical intermediates include:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid : Synthesized via cyclization of hydrazine with 1,3-diketones.
  • Piperidin-3-ol derivatives : Often protected (e.g., as tert-butyl carbamates) to prevent side reactions during coupling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained using different refinement software?

Cross-validation with SHELXL (for small-molecule refinement) and alternative programs like OLEX2 is recommended. Discrepancies in bond lengths (>0.02 Å) or thermal parameters may arise from incorrect space group assignment. Use the R1 factor and goodness-of-fit (GoF) to assess refinement quality. Pair with spectroscopic data (NMR/IR) to resolve ambiguities .

Q. What strategies address challenges in purification due to the compound’s solubility properties?

Low solubility in polar solvents necessitates mixed-solvent systems (e.g., methanol/chloroform) for recrystallization. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively isolates impurities. For persistent issues, derivatization (e.g., acetylation of the hydroxyl group) improves chromatographic behavior .

Q. How can computational modeling predict binding affinity toward neurological targets?

Molecular docking (AutoDock Vina, Glide) evaluates interactions with GABA receptors or monoamine transporters. Molecular dynamics simulations (50–100 ns) assess stability of ligand-receptor complexes. Validate predictions with in vitro binding assays (e.g., radioligand displacement using [³H]-muscimol for GABA_A receptors) .

Q. What in vitro assays are recommended for evaluating metabolic stability in early-stage drug development?

Use liver microsomal assays (human or rodent) to measure intrinsic clearance. Incubate the compound with NADPH-regenerating systems and quantify parent compound loss via LC-MS/MS. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration, critical for neurological applications .

Q. How should researchers analyze contradictory dose-response relationships in biological assays?

Replicate experiments across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific effects. Verify compound purity (>95% by HPLC) and solubility in assay buffers. Use orthogonal assays (e.g., calcium flux for receptor activation and cAMP ELISA for downstream signaling) to confirm target engagement .

Q. What structural analogs of this compound have demonstrated enhanced bioactivity?

Analogues with fluorinated pyrazole moieties (e.g., 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine) show improved metabolic stability. Modifications to the piperidine hydroxyl group (e.g., methylation or substitution with electron-withdrawing groups) enhance blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.